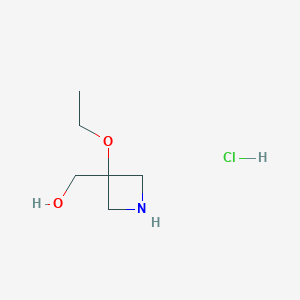

![molecular formula C16H13IO5 B2953230 3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid CAS No. 1923269-17-3](/img/structure/B2953230.png)

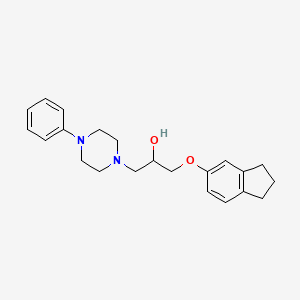

3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid (EI-PCB) is an organic compound that has been widely studied due to its potential applications in a variety of fields, including pharmaceuticals, biochemistry, and organic synthesis. EI-PCB has been used as a starting material in organic synthesis due to its unique properties, such as its ability to form stable bonds with other molecules, and its ability to react with different types of compounds. Additionally, EI-PCB has been studied for its potential applications in the field of biochemistry, as it has been shown to have an effect on the biochemical and physiological processes of living organisms.

Scientific Research Applications

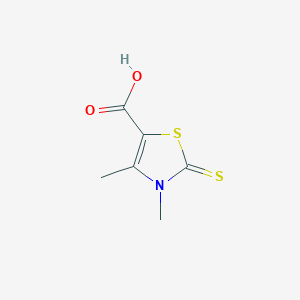

Recyclable Hypervalent Iodine Reagents

4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid, related to the compound , are used as recyclable hypervalent iodine reagents for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. Their reduced forms can be easily separated from the reaction mixture and reused, offering an environmentally friendly option for organic synthesis (Yusubov, Drygunova, & Zhdankin, 2004).

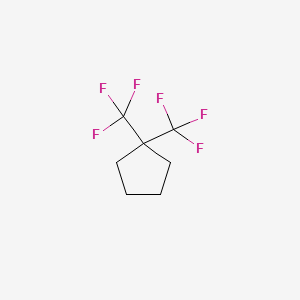

Crystal Structure and Synthesis

The synthesis and crystal structure of compounds similar to 3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid have been extensively studied. For instance, the crystal structure of 2-Methoxy-benzoic Acid 2-Oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl Ester was determined, contributing valuable insights into the molecular architecture of such compounds and their potential applications in material science and drug design (Zhao et al., 2010).

Supramolecular Networks

Research on supramolecular liquid-crystalline networks built by self-assembly of multifunctional hydrogen-bonding molecules includes the use of tricarboxylic acids, revealing the compound's potential in forming complex structures with unique properties. Such networks could have implications in material science, particularly in the development of new materials with tailored properties (Kihara, Kato, Uryu, & Fréchet, 1996).

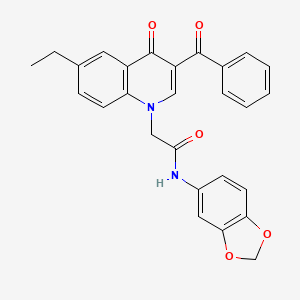

Antioxidant Properties

Studies on new phenyl ether derivatives from marine-derived fungi, including compounds structurally related to 3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid, have shown significant antioxidant activity. This indicates the compound's potential utility in developing antioxidant agents, which could have applications in pharmaceuticals and nutraceuticals (Xu et al., 2017).

Mechanism of Action

Target of Action

The iodine and ethoxy groups might influence the compound’s reactivity and binding affinity to its target .

Mode of Action

Without specific information, it’s difficult to detail the exact mode of action. Many benzoic acid derivatives exert their effects by interacting with enzymes or receptors in the body, altering their function .

Biochemical Pathways

The specific biochemical pathways affected by this compound are unknown. Benzoic acid derivatives can participate in various biochemical reactions, such as redox reactions, due to their aromatic ring structure .

Result of Action

Depending on its target and mode of action, it could potentially alter cellular processes, leading to changes in cell function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s ionization state and thus its reactivity can be influenced by pH .

properties

IUPAC Name |

4-benzoyloxy-3-ethoxy-5-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO5/c1-2-21-13-9-11(15(18)19)8-12(17)14(13)22-16(20)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTYVJWTLRHCNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)I)OC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-5-iodo-4-[(phenylcarbonyl)oxy]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2953148.png)

methanone](/img/structure/B2953157.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2953160.png)

![1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2953163.png)

![N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide](/img/structure/B2953164.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2953169.png)